molecular formula C7H11Cl3O2Si B1583383 3-(Trichlorosilyl)propyl methacrylate CAS No. 7351-61-3

3-(Trichlorosilyl)propyl methacrylate

Cat. No. B1583383
CAS RN: 7351-61-3
M. Wt: 261.6 g/mol
InChI Key: DOGMJCPBZJUYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trichlorosilyl)propyl methacrylate is a hydrophobic monomer . It is widely used as a monomer and as a coupling agent in polymerization reactions . It copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .


Synthesis Analysis

3-(Trichlorosilyl)propyl methacrylate is synthesized using catalytic chain transfer polymerization . The effect of different synthesis parameters, such as reaction temperature and time, reagent ratio, solvent variation, and the addition of acidic catalysts on the grafting process of TMSPM onto barium titanate nanoparticles (BTONP), was thoroughly analyzed via thermogravimetric and elemental analysis .


Molecular Structure Analysis

The empirical formula of 3-(Trichlorosilyl)propyl methacrylate is C7H11Cl3O2Si . Its molecular weight is 261.61 . The structure can be represented by the SMILES string CC(=C)C(=O)OCCCSi(Cl)Cl .


Chemical Reactions Analysis

3-(Trichlorosilyl)propyl methacrylate is used in polymerization reactions . It copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films .


Physical And Chemical Properties Analysis

3-(Trichlorosilyl)propyl methacrylate is a colorless liquid . It has a density of 1.239 g/mL at 20°C and a refractive index of 1.465 .

Scientific Research Applications

Monitoring Hydrolysis Processes

3-(Trimethoxysilyl)propyl methacrylate (TPM) is known to hydrolyze, forming surface-active molecules that significantly impact emulsion formation and stabilization. Studies have used surface tension sensors to monitor the chemical reaction of TPM with water, revealing auto-oscillations in surface tension related to complex flows in the aqueous phase. This property is crucial in understanding the role of these molecules in various industrial processes (Tleuova et al., 2016).

Polymerization Characteristics

Anionic polymerizations of various silyl methacrylates, including 3-(trimethoxysilyl)propyl, have been explored in detail. These studies contribute significantly to understanding the living polymerization of these compounds and their potential applications in creating novel polymers and block copolymers (Ozaki et al., 1992).

Radical Polymerization Kinetics

The radical polymerization of 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate and its kinetics have been studied using spectroscopic techniques. Understanding these kinetics is essential for applications where controlled radical polymerization is required, such as in material science and coatings (García et al., 2001).

Hydrophobic Hybrid Systems

Hybrid systems based on 3-trimethoxysilyl propyl methacrylate have been developed for applications like moisture protection and strengthening of glass objects. The addition of fluorinated precursors to these systems enhances their hydrophobic behavior and mechanical strength, which is valuable in various industrial and protective coatings (Ershad-Langroudi et al., 1997).

Catalytic Chain Transfer Polymerization

Studies have investigated the use of catalytic chain transfer polymerization for synthesizing macromers of 3-[tris(trimethylsilyloxy)silyl]-propyl methacrylate. These studies are essential for developing controlled reaction conditions in free-radical polymerization, relevant in creating specific polymer architectures (Muratore et al., 2000).

Surface Modification and Protection

3-(Trimethoxysilyl)propyl methacrylate has been used as a cross-linking agent in various applications, such as creating anti-biofouling coatings and modifying polymer surfaces. These modifications lead to improved mechanical properties and resistance to microbial colonization, crucial in medical and industrial applications (Lei et al., 2018).

Polymer Modification

Modifying poly(vinylidene fluoride) by grafting 3-(trimethoxysilyl)propyl methacrylate enhances flux and mechanical properties of the resulting membranes. This modification process is significant in applications where improved material properties are essential, such as in filtration and separation technologies (Liu et al., 2011).

Safety And Hazards

3-(Trichlorosilyl)propyl methacrylate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It reacts violently with water . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

3-(Trichlorosilyl)propyl methacrylate has been used in the modification of bacterial cellulose nanofibers as a crosslinking and reinforcing agent for 3D printable UV-curable inks . This application shows promise for the fabrication of gel-like materials with complex geometries for various applications .

properties

IUPAC Name

3-trichlorosilylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9)10/h1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGMJCPBZJUYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027647
Record name 3-(Trichlorosilyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trichlorosilyl)propyl methacrylate

CAS RN

7351-61-3
Record name 3-(Trichlorosilyl)propyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7351-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trichlorosilyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-(trichlorosilyl)propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Trichlorosilyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trichlorosilyl)propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(TRICHLOROSILYL)PROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47R7ND8EC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2 moles of trichlorosilane were heated in a common laboratory stirring vessel to 55° C. 0.1 ml of an 0.01 molar solution of mesityl oxide-platinum dichloride complex catalyst in acetone was added, and 2 moles of allyl methacrylate was added drop by drop under nitrogen over a period of 10 minutes with intense stirring. The internal temperature was in the meantime kept below 62° C., by external cooling. After another 8 minutes of stirring at about 60° C., no more silane hydrogen could be detected. Distillation of the product yielded 3-methacryloxypropyltrichlorosilane, (BP0.5 = 66° C.) in a yield of about 97%, with a residue of about 2%.
Quantity
2 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Name
silane hydrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

There was added dropwise over a period of 30 minutes, 50 grams of allylmethacrylate to a mixture refluxing at 32° C. of 80.6 grams of trichlorosilane and 0.397 grams of a [SG]--S--Pt catalyst sufficient to provide 100 ppm platinum/SiH. The mixture was stirred an additional 2 hours at reflux, cooled to ambient temperature and diluted with 100 ml of hexane and filtered. There was obtained 47.7 grams of a clear, colorless oil upon concentration of the filtrate on a rotary evaporator. Based on method of preparation, NMR and VPC analysis there was obtained a 98% yield of γ-methacryloxypropyltrichlorosilane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.397 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A 500 cc, 3-necked, round bottomed flask, equipped with a stirrer, thermometer, addition funnel, condenser and a nitrogen blow-by was charged with 138.6 grams of allyl methacrylate, which contained 50 ppm of hydroquinone inhibitor, 0.14 gm of Ionol™ (2,6-ditert-butyl-4-methylphenol) and 0.22 ml of a 3.8% chloroplatinic acid solution in a 1,2-dimethoxyethane/ethanol mixture. The flask contents were heated to 90° C. and dropwise addition of trichlorosilane (135.5 gm, 1 mol) over a 20 minute period with cooling gave an 85% yield of 3-methacryloxypropyltrichlorosilane.
Quantity
138.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
135.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
1,2-dimethoxyethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trichlorosilyl)propyl methacrylate
Reactant of Route 2
3-(Trichlorosilyl)propyl methacrylate
Reactant of Route 3
Reactant of Route 3
3-(Trichlorosilyl)propyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.